Antibacterial Congener Potency: 6-Azaspiro[3.4]octane vs. Larger Spirocyclic Peripheries vs. Ciprofloxacin in ESKAPE Pathogen Panel
In a systematic evaluation of ciprofloxacin congeners bearing spirocyclic amine peripheries, the 6-azaspiro[3.4]octane-substituted congener (compound 6a) demonstrated broad-spectrum antibacterial activity against five of six ESKAPE pathogens, with MIC values comparable to ciprofloxacin itself [1]. In contrast, congeners bearing the larger 2-azaspiro[4.4]nonane periphery (compounds 6d, 6e) displayed markedly narrower activity spectra and elevated MICs against key Gram-negative pathogens [1]. This head-to-head comparison demonstrates that the compact [3.4] spiro junction is a structural determinant of antibacterial potency.
| Evidence Dimension | Minimum inhibitory concentration (MIC) against ESKAPE pathogens |
|---|---|
| Target Compound Data | 6a (6-azaspiro[3.4]octane congener): E. coli 3.0, S. aureus 1.5, K. pneumoniae 2.5, A. baumannii 6.0, E. cloacae 3.0 μg/mL; P. aeruginosa 750 μg/mL |
| Comparator Or Baseline | Ciprofloxacin: E. coli 1.25, S. aureus 1.25, K. pneumoniae 0.6, A. baumannii 2.5, P. aeruginosa 0.6, E. cloacae 0.3 μg/mL. 2-Azaspiro[4.4]nonane congener 6d: K. pneumoniae 190 μg/mL (76-fold weaker than 6a); A. baumannii 12.0 μg/mL (2-fold weaker). |
| Quantified Difference | 6a retains potency within 2–4 fold of ciprofloxacin against 5 pathogens (narrower spectrum excludes P. aeruginosa). 6a outperforms 6d by 76-fold against K. pneumoniae (2.5 vs. 190 μg/mL) and 2-fold against A. baumannii (6.0 vs. 12.0 μg/mL). |
| Conditions | Kirby-Bauer disk diffusion and serial dilution MIC assay against ESKAPE panel (E. coli, S. aureus, K. pneumoniae, A. baumannii, P. aeruginosa, E. cloacae); ciprofloxacin as internal standard. |
Why This Matters
This directly demonstrates that the 6-azaspiro[3.4]octane periphery confers a superior antibacterial spectrum relative to larger spirocyclic alternatives, a key consideration when selecting spirocyclic building blocks for anti-infective lead optimization.
- [1] Sharapov AD, Kutyrev IA, Averina EB, et al. Synthesis and Antibacterial Evaluation of Ciprofloxacin Congeners with Spirocyclic Amine Periphery. Int J Mol Sci. 2023;24(2):954. doi:10.3390/ijms24020954. PMID: 36674476; PMCID: PMC9863982. View Source
